molecular formula C11H13N3O2 B12916934 5-(3,5-Dimethoxyphenyl)-1-methyl-1h-1,2,4-triazole CAS No. 71597-10-9

5-(3,5-Dimethoxyphenyl)-1-methyl-1h-1,2,4-triazole

Cat. No.: B12916934
CAS No.: 71597-10-9
M. Wt: 219.24 g/mol
InChI Key: WHHLLYADZJFPSK-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-1-methyl-1h-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a 3,5-dimethoxyphenyl group and a 1-methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-1-methyl-1h-1,2,4-triazole typically involves the reaction of 3,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methyl isocyanate under acidic conditions to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-1-methyl-1h-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where functional groups on the phenyl ring or the triazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-1-methyl-1h-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-1-methyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-pyrazoles: These compounds share a similar triazole ring structure and are used in the synthesis of various heterocyclic compounds.

    3,5-Dimethoxyphenyl derivatives: Compounds with the 3,5-dimethoxyphenyl group exhibit similar chemical properties and are used in similar applications.

Uniqueness

5-(3,5-Dimethoxyphenyl)-1-methyl-1h-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

71597-10-9

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-(3,5-dimethoxyphenyl)-1-methyl-1,2,4-triazole

InChI

InChI=1S/C11H13N3O2/c1-14-11(12-7-13-14)8-4-9(15-2)6-10(5-8)16-3/h4-7H,1-3H3

InChI Key

WHHLLYADZJFPSK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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